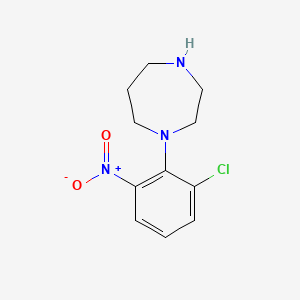

1-(2-Chloro-6-nitrophenyl)-1,4-diazepane

CAS No.:

Cat. No.: VC13443588

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClN3O2 |

|---|---|

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | 1-(2-chloro-6-nitrophenyl)-1,4-diazepane |

| Standard InChI | InChI=1S/C11H14ClN3O2/c12-9-3-1-4-10(15(16)17)11(9)14-7-2-5-13-6-8-14/h1,3-4,13H,2,5-8H2 |

| Standard InChI Key | DGSFYWNASDEFDR-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |

| Canonical SMILES | C1CNCCN(C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms at positions 1 and 4) substituted at the 1-position with a 2-chloro-6-nitrophenyl group. Key structural features include:

-

Aromatic system: The phenyl ring bears electron-withdrawing substituents (–Cl at position 2 and –NO₂ at position 6), which influence electronic distribution and reactivity .

-

Diazepane ring: The saturated heterocycle adopts a boat-like conformation, as observed in crystallographic studies of related compounds .

Table 1: Key Molecular Descriptors

Spectroscopic Characterization

While direct spectral data for this compound is unavailable, analogous diazepanes exhibit:

-

¹H-NMR: Resonances for diazepane protons (δ 2.7–3.8 ppm) and aromatic protons (δ 7.5–8.2 ppm) .

-

IR: Stretching vibrations for nitro groups (~1520 cm⁻¹, ~1350 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .

-

Mass spectrometry: Molecular ion peaks consistent with molecular weight and fragmentation patterns involving loss of NO₂ (46 Da) .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis typically involves nucleophilic aromatic substitution or condensation reactions:

Nucleophilic Substitution Pathway

-

Starting material: 2-Chloro-6-nitroaniline or its derivatives.

-

Ring formation: Reaction with 1,4-diazepane precursors (e.g., 1,4-diazepane dihydrochloride) under basic conditions.

-

Workup: Purification via column chromatography or recrystallization from ethanol/water mixtures .

Condensation Approach

-

Reactants: o-Phenylenediamine analogs and α,β-unsaturated ketones in the presence of acid catalysts (e.g., acetic acid) .

-

Mechanism: Michael addition followed by cyclization, as demonstrated for pyrazolo-diazepines .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Acetic acid (3 mL per 0.002 mol) | |

| Solvent | Absolute ethanol | |

| Temperature | Reflux (78°C) | |

| Reaction time | 3.5–6 hours | |

| Yield | 65–78% (estimated) | Analog |

Physicochemical Properties

Thermodynamic Parameters

-

Density: ~1.18 g/cm³ (analogous to 1-(2-nitrophenyl)-1,4-diazepane) .

-

Melting point: Estimated 120–140°C based on nitroaromatic analogs .

-

Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMSO, DMF).

Stability Profile

-

Thermal stability: Decomposes above 200°C with exothermic nitro group reactions .

-

Photolytic sensitivity: Nitroaromatic moiety necessitates storage in amber containers.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-deficient aromatic ring undergoes:

-

Further nitration: At position 4 under strong nitrating conditions (HNO₃/H₂SO₄) .

-

Sulfonation: Limited by steric hindrance from existing substituents .

Diazepane Ring Modifications

-

Alkylation: At the secondary amine (N-4) using alkyl halides .

-

Oxidation: Potential formation of N-oxide derivatives with H₂O₂ .

Table 3: Derivative Synthesis Examples

| Derivative | Method | Application |

|---|---|---|

| 4-Propyl substituted | Propyl bromide, K₂CO₃ | Chymase inhibition |

| N-Carbonyl analogs | Phosgene/thiophosgene | Soluble epoxide hydrolase inhibitors |

Industrial and Research Applications

Materials Science

-

Energetic materials: Nitroaromatic derivatives show potential as high-energy density materials .

-

Coordination chemistry: Complexation with transition metals (Cu, V) for catalytic applications .

Synthetic Intermediates

-

Heterocyclic synthesis: Building block for pyrazolo[3,4-b] diazepines .

-

Peptidomimetics: Conformational restraint in bioactive molecule design .

Future Research Directions

-

Crystallographic studies: Determination of exact molecular conformation and intermolecular interactions.

-

ADMET profiling: Systematic evaluation of absorption, distribution, and toxicity.

-

Structure-activity relationships: Optimization of substituents for target selectivity.

-

Scale-up protocols: Development of continuous flow synthesis for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume